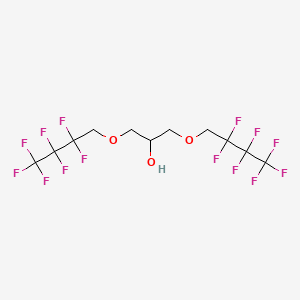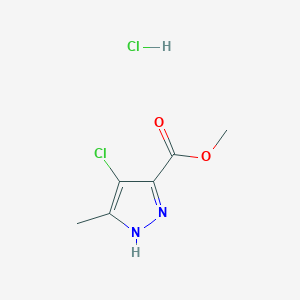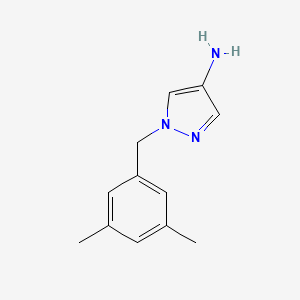
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol is a complex organic compound characterized by the presence of both amino and bromine substituents on a naphthalene ring system
Preparation Methods
The synthesis of 1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of naphthalen-2-ol followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The subsequent amination step can be achieved using ammonia or an amine derivative under controlled conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
Scientific Research Applications
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol can be compared with other similar compounds such as:
1-(2-Amino-3,6-dichlorophenyl)naphthalen-2-ol: Similar structure but with chlorine substituents instead of bromine.
1-(2-Amino-3,6-difluorophenyl)naphthalen-2-ol: Contains fluorine substituents, leading to different chemical properties.
1-(2-Amino-3,6-diiodophenyl)naphthalen-2-ol: Iodine substituents result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific bromine substituents, which impart unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H11Br2NO |
|---|---|
Molecular Weight |
393.07 g/mol |
IUPAC Name |
1-(2-amino-3,6-dibromophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11Br2NO/c17-11-6-7-12(18)16(19)15(11)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2 |
InChI Key |
DQMOCAHUDOXEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)






![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)


![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)
![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)


